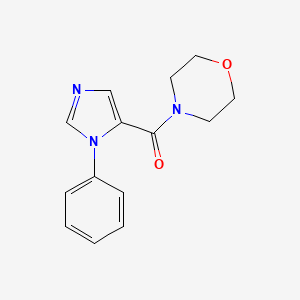
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a member of the indole family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. MDMB-CHMICA has been shown to have high affinity for the cannabinoid receptor CB1, making it a potent agonist for this receptor.
Wirkmechanismus
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone acts as a potent agonist for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabinoids. By binding to this receptor, (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects, including altered levels of neurotransmitters such as dopamine and serotonin, changes in heart rate and blood pressure, and alterations in body temperature and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone in lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise control over the effects of the drug. However, one limitation is the potential for adverse effects on animal subjects, such as changes in behavior or physiological processes.
Zukünftige Richtungen
Future research on (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone could focus on its potential as a therapeutic agent for various medical conditions, such as chronic pain or neurological disorders. Additionally, studies could investigate the effects of (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone on the endocannabinoid system and its interactions with other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone involves the reaction of 3-phenylimidazole-4-carboxylic acid with 4-methylpiperidine to form the corresponding amide. This amide is then converted to the final product through a series of reactions involving various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone has been the subject of extensive scientific research due to its potent psychoactive effects and its potential as a research tool for studying the endocannabinoid system. It has been used in a variety of studies to investigate the effects of cannabinoids on various physiological and biochemical processes.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-7-9-18(10-8-13)16(20)15-11-17-12-19(15)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMLYLJLYSBFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7462488.png)
![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)


![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)
![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)


![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)
![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)